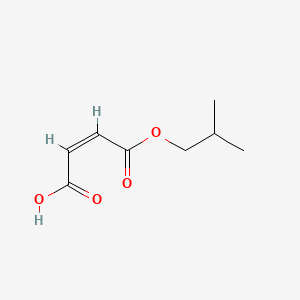

Maleic acid, monoisobutyl ester

Description

Kontekstualisasi ing Turunan Monoalkil Maleat

Turunan monoalkil maleat minangka ester sing diasilake saka reaksi asam maleat karo alkohol. Senyawa kasebut nduweni siji gugus karboksilat sing di esterifikasi, dene gugus liyane tetep bebas. industrialchemicals.gov.au Anane gugus asam lan ester ing molekul sing padha menehi sifat amfifilik, saengga bisa larut ing pelarut polar lan non-polar. Sifat iki ndadekake monoalkil maleat migunani ing macem-macem aplikasi, kalebu minangka surfaktan, agen pengemulsi, lan inhibitor korosi.

Wigatine Monoester Asam Maleat ing Ilmu Polimer lan Sintesis Organik

Ing ilmu polimer, monoester asam maleat digunakake minangka monomer kanggo ngasilake macem-macem polimer kanthi sifat sing dikarepake. google.com Anane ikatan rangkep ing struktur maleat ngidini polimerisasi adisi, dene gugus asam lan ester bisa diowahi luwih lanjut kanggo ngowahi sifat polimer. Contone, kopolimerisasi monoester asam maleat karo monomer liyane bisa ngasilake polimer kanthi adhesi, fleksibilitas, lan stabilitas termal sing luwih apik. nayakem.com

Ing sintesis organik, monoester asam maleat dadi zat antara sing penting kanggo produksi macem-macem senyawa organik. celanese.com Gugus fungsional sing ana ing monoester asam maleat bisa ngalami macem-macem reaksi kimia, kayata esterifikasi, amida, lan reaksi Diels-Alder. Reaksi kasebut ngidini sintesis senyawa kompleks kanthi aplikasi ing farmasi, agrokimia, lan bahan kimia khusus. researchgate.net

Pangembangan Riset Historis babagan Monoester Asam Maleat

Riset babagan monoester asam maleat diwiwiti ing awal abad kaping 20, kanthi fokus ing sintesis lan karakterisasi. d-nb.info Wiwitane, riset kasebut didorong dening kabutuhan kanggo ngembangake plasticizer lan resin anyar kanggo industri polimer sing lagi berkembang. Ing taun-taun sabanjure, riset ngembang kanggo nyakup aplikasi monoester asam maleat ing bidang liyane, kayata sintesis organik lan ilmu material. Pangembangan teknik analisis modern, kayata spektroskopi NMR lan kromatografi gas, wis nyumbang sacara signifikan kanggo pangerten sing luwih apik babagan sifat lan reaktivitas senyawa kasebut.

Structure

2D Structure

Properties

CAS No. |

925-05-3 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C8H12O4/c1-6(2)5-12-8(11)4-3-7(9)10/h3-4,6H,5H2,1-2H3,(H,9,10)/b4-3- |

InChI Key |

UKXDHEBARGMWMO-ARJAWSKDSA-N |

Isomeric SMILES |

CC(C)COC(=O)/C=C\C(=O)O |

Canonical SMILES |

CC(C)COC(=O)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Pathways of Maleic Acid, Monoisobutyl Ester

Direct Esterification Approaches

The most common and direct route to synthesizing Maleic Acid, Monoisobutyl Ester involves the esterification of a maleic acid precursor with isobutanol. This can be achieved through the partial esterification of maleic anhydride (B1165640) or by using maleic acid itself.

Partial Esterification of Maleic Anhydride with Isobutanol

The reaction of maleic anhydride with isobutanol is a two-stage process. The first stage is a rapid, non-catalytic, and nearly complete reaction that involves the alcoholysis of the anhydride ring. This initial step yields the desired product, this compound (monoisobutyl maleate). pan.plsmolecule.com This reaction is highly efficient for forming the monoester.

The second stage of the reaction, which is slower and typically requires a catalyst, is the esterification of the remaining carboxylic acid group to form the diester, diisobutyl maleate (B1232345). pan.pl To selectively produce the monoester, the reaction conditions can be controlled, for instance, by managing the stoichiometry of the reactants.

A study on the esterification of maleic anhydride with various butanol isomers, including 2-methylpropan-1-ol (isobutanol), highlighted that the formation of the monoester is the initial and rapid step. pan.pl

Catalyst Systems in Monoester Synthesis

While the initial formation of the monoester from maleic anhydride is rapid and can proceed without a catalyst, achieving high yields and selectivity, especially when starting from maleic acid, often employs a catalyst. researchgate.net Both homogeneous and heterogeneous catalysts have been investigated for maleic acid esterification.

Homogeneous acid catalysts like sulfuric acid and phosphotungstic acid have proven effective. pan.plsmolecule.com However, these can present challenges in product separation and catalyst recovery, along with potential corrosion issues. researchgate.net

Heterogeneous catalysts are often preferred as they are more environmentally friendly and easier to separate from the reaction mixture. researchgate.net These include:

Ion-exchange resins: Acidic cation exchange resins such as Amberlyst-15 and Dowex 50WX8 are commonly used. pan.plresearchgate.net

Zeolites: H-Y zeolite has been used as a catalyst for the esterification of maleic anhydride with methanol (B129727), a process that also proceeds via a monoester intermediate. researchgate.net

Solid superacids: Sulfated zirconia has shown high efficacy in esterification reactions. researchgate.net

Kinetic studies on the esterification of maleic anhydride with butanols have shown that phosphotungstic acid is a highly active catalyst for the subsequent conversion of the monoester to the diester. pan.pl The choice of catalyst can significantly influence the reaction rate and the final product distribution between the monoester and the diester.

Alternative Synthetic Routes to this compound

Beyond the direct esterification of purified maleic anhydride, alternative synthetic strategies exist. One notable process begins with a crude aqueous solution of maleic acid. google.com This solution can be obtained by scrubbing the gaseous effluent from a maleic anhydride reactor with water. smolecule.comgoogle.com This aqueous maleic acid is then reacted with a monohydric alcohol, such as isobutanol, in a distillation column. This method combines the esterification and dehydration steps, offering an advantage by not requiring the initial dehydration of the maleic acid solution to pure maleic anhydride. google.com

Another alternative approach focuses on the feedstock for maleic acid itself. Research has explored the synthesis of maleic acid from renewable, bio-based chemicals like furfural (B47365), which is derived from biomass. researchgate.netd-nb.infocore.ac.uk This pathway involves the oxidation of these bio-based platform molecules. d-nb.info The resulting maleic acid can then be esterified with isobutanol to produce the target monoester, presenting a more sustainable route compared to traditional petrochemical-based methods.

Derivatization Reactions of this compound

This compound possesses two key reactive sites: the free carboxylic acid group and the carbon-carbon double bond. These functionalities allow for a range of derivatization reactions.

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group of monoisobutyl maleate can undergo typical reactions characteristic of this functional group. libretexts.org

Salt Formation: The acidic proton can be removed by reaction with a base, such as sodium hydroxide, to form the corresponding carboxylate salt. This process is known as saponification when it leads to the hydrolysis of the ester as well. libretexts.orgsaskoer.ca

Amidation: The carboxylic acid can be activated, for example using agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBT), and then reacted with an amine to form an amide. scielo.brscielo.br This is a common strategy for derivatizing carboxylic acids for analytical purposes or for synthesizing new molecules. researchgate.netusp.br

Further Esterification: As previously mentioned, the free carboxylic acid group can be esterified with another alcohol molecule under acidic catalysis to yield the diisobutyl maleate. pan.pl

Table 1: Examples of Carboxylic Acid Derivatization

| Starting Material | Reagents | Product Type |

|---|---|---|

| Monoisobutyl Maleate | Base (e.g., NaOH) | Carboxylate Salt |

| Monoisobutyl Maleate | Activating Agent (e.g., EDC), Amine | Amide |

| Monoisobutyl Maleate | Isobutanol, Acid Catalyst | Diester (Diisobutyl Maleate) |

Reactions Involving the Double Bond Functionality

The electron-deficient carbon-carbon double bond in monoisobutyl maleate is susceptible to various addition and isomerization reactions. wikipedia.orgpressbooks.pub

Isomerization: The cis (maleate) configuration can be isomerized to the more stable trans (fumarate) configuration, yielding monoisobutyl fumarate (B1241708). This isomerization can be catalyzed by various agents, including thiourea (B124793), acids like hydrochloric or phosphoric acid, and even photochemically. google.comresearchgate.netgoogle.com This is a significant pathway as fumarate esters have their own distinct applications.

Addition Reactions: The double bond can undergo addition reactions. wikipedia.org For instance, hydrogenation, typically using a metal catalyst, can reduce the double bond to a single bond, yielding monoisobutyl succinate. msu.edu Halogens like bromine can also add across the double bond. youtube.com

Polymerization: The double bond makes monoisobutyl maleate a useful monomer in polymerization reactions. It can be copolymerized with other monomers, such as styrene, to produce polymers with specific properties for applications like adhesives and coatings. ontosight.aigoogle.com

Table 2: Examples of Double Bond Derivatization

| Starting Material | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| Monoisobutyl Maleate | Isomerization | Thiourea or Acid Catalyst | Monoisobutyl Fumarate |

| Monoisobutyl Maleate | Hydrogenation | H₂, Metal Catalyst | Monoisobutyl Succinate |

| Monoisobutyl Maleate | Copolymerization | Styrene, Initiator | Styrene-Mono-isobutyl Maleate Polymer |

Isomerization Studies: Maleate to Fumarate Conversion Mechanisms

The isomerization of maleic acid and its esters, such as monoisobutyl ester, to their corresponding fumarate forms is a significant transformation in organic synthesis. Fumarates are valuable intermediates in the production of pharmaceuticals, biodegradable polymers, and other fine chemicals. organic-chemistry.orggoogle.com This section explores the various mechanisms governing this cis-trans isomerization, including thermal, catalytic, and photochemical methods.

The conversion from the cis-isomer (maleate) to the trans-isomer (fumarate) is driven by the greater thermodynamic stability of the fumarate. researchgate.net This transformation can be achieved through several pathways, each with distinct mechanistic features.

Catalytic Isomerization:

A variety of catalysts have been employed to facilitate the isomerization of maleates to fumarates under milder conditions than thermal methods. These catalysts operate through different mechanistic pathways.

Acid Catalysis: Strong acids such as hydrobromic acid, hydrochloric acid, and phosphoric acid can catalyze the isomerization of maleic acid. google.comgoogle.com The mechanism is believed to involve both a cation and an anion. google.com For instance, heating maleic acid in the presence of phosphoric acid at temperatures between 100°C and 182.2°C promotes the conversion to fumaric acid. google.com

Thiourea and its Derivatives: Thiourea and substituted thiourea compounds are effective catalysts for the isomerization of maleic acid, its monoesters, and monoamides, particularly under anhydrous conditions at elevated temperatures. google.comgoogle.com The process is thought to proceed via the formation of an intermediate adduct, which facilitates rotation around the carbon-carbon single bond before eliminating the catalyst to yield the fumarate. A patent describes the use of ethylene (B1197577) thiourea or tetramethyl thiourea for converting maleyl monoesters to their corresponding fumaryl (B14642384) monoesters. google.com

Zwitterionic Organocatalysts: A notable advancement in this field is the use of zwitterionic organocatalysts with an amide anion/iminium cation pair. organic-chemistry.org These catalysts have shown high efficiency in the isomerization of maleic acid diesters to fumaric acid diesters, with yields up to 99%. organic-chemistry.org The proposed mechanism involves a Michael addition of the zwitterionic catalyst to the maleate. The cooperative effect of the positive and negative charges in the zwitterion lowers the activation barrier for this addition. A key interaction is a nonclassical hydrogen bond that stabilizes the resulting enolate anion intermediate, facilitating the rotation and subsequent elimination to form the more stable fumarate diester. organic-chemistry.org

Enzyme Catalysis: Nature provides a highly efficient route for this isomerization through the enzyme maleate isomerase. nih.govwikipedia.org This enzyme catalyzes the cis-trans isomerization of the C2-C3 double bond in maleate to yield fumarate. nih.govwikipedia.org The catalytic mechanism involves the nucleophilic attack of a cysteine residue at the double bond of maleate, forming a covalent succinylcysteine-like intermediate. nih.gov This allows for rotation around the now single C-C bond, followed by elimination of the cysteine to release fumarate. wikipedia.org

Table 1: Comparison of Catalytic Methods for Maleate to Fumarate Isomerization

| Catalyst Type | General Conditions | Proposed Mechanistic Feature | Typical Yields | Reference |

| Strong Acids (e.g., Phosphoric Acid) | 100°C - 182.2°C | Involves both cation and anion | High | google.comgoogle.com |

| Thiourea Derivatives | Elevated temperatures, anhydrous | Intermediate adduct formation | High | google.com |

| Zwitterionic Organocatalysts | Mild conditions | Michael addition and stabilization via nonclassical hydrogen bonding | Up to 99% | organic-chemistry.org |

| Maleate Isomerase | Physiological conditions | Covalent succinylcysteine-like intermediate | High | nih.govwikipedia.org |

Thermal and Photochemical Isomerization:

Thermal Isomerization: Heating maleic acid or its esters can induce isomerization to the fumarate form. For example, heating an aqueous solution of maleic acid in a sealed tube above 130°C can lead to this conversion. researchgate.net However, these high-temperature methods can sometimes lead to the formation of by-products. wikipedia.org Theoretical studies using computational methods like Hartree-Fock and Density Functional Theory (DFT) have been employed to model the potential energy surfaces of the singlet and triplet states of the molecule during isomerization, corroborating the hypothesis that the reaction can proceed through a non-adiabatic path. researchgate.net

Photochemical Isomerization: The isomerization of maleic acid to fumaric acid can also be induced photochemically. researchgate.net This process typically involves irradiation with UV light, which excites the maleate to a higher energy state where rotation around the C=C bond becomes possible. The system can reach a photostationary state where both isomers are present. researchgate.net The quantum yields of this photoisomerization can be influenced by factors such as pH. researchgate.net

Polymer Chemistry and Materials Science Applications of Maleic Acid, Monoisobutyl Ester

Monomer Reactivity in Polymerization Processes

The reactivity of maleic acid, monoisobutyl ester in polymerization is largely dictated by its electron-deficient double bond, a characteristic feature of maleic acid and its derivatives. This influences its behavior in homopolymerization and its propensity to copolymerize with other monomers. While maleic anhydride (B1165640) and maleic acid are known to be difficult to homopolymerize via free-radical mechanisms due to steric hindrance and polar effects, their monoesters exhibit different reactivity. google.comuga.edu The presence of the isobutyl ester group modifies the electronic and steric properties of the monomer, influencing its entry into a growing polymer chain.

The polymerization of monoesters of maleic acid can be initiated by free-radical catalysts, such as organic peroxides. google.com The general mechanism follows the standard steps of free-radical polymerization: initiation, propagation, and termination.

Initiation: The process begins with the decomposition of an initiator, like benzoyl peroxide, upon heating to generate free radicals. These radicals then attack the carbon-carbon double bond of the this compound monomer, creating a new monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the polymer chain. This step repeats, leading to the growth of the polymer. It has been noted that maleic anhydride itself can undergo self-addition, a characteristic that may extend to its monoesters under certain conditions. researchgate.net

Termination: The growth of polymer chains is concluded through mechanisms such as combination or disproportionation of two growing radical chains.

The polymerization of related maleic monoesters, such as methallyl acid maleate (B1232345), has been shown to be quite vigorous, indicating a high reactivity that can sometimes lead to almost explosive reactions if not carefully controlled. google.com This suggests that the monoester structure facilitates polymerization more readily than the parent diacid or anhydride.

Suspension polymerization is a heterogeneous radical polymerization process where monomer droplets are dispersed in a liquid phase, typically water, with the aid of mechanical agitation. wikipedia.org This technique is suitable for polymerizing maleic acid esters. In this method, the monomer and a monomer-soluble initiator are suspended as small droplets in a continuous phase (e.g., water). wikipedia.org Each droplet acts as a small bulk polymerization reactor. wikipedia.org

Key features of this technique as applied to monomers like this compound include:

Heat Dissipation: The continuous water phase is effective at removing the heat of polymerization, allowing for better temperature control and preventing runaway reactions, which can be a concern with maleic monoesters. google.comwikipedia.org

Product Form: The final polymer is obtained as small, spherical beads, which are easy to handle, filter, and wash. google.comwikipedia.org

Stabilization: A protective colloid or suspending agent, such as polyvinyl alcohol, is often added to the aqueous phase to prevent the monomer droplets from coalescing. wikipedia.org

For example, a joint polymer of methyl methacrylate and a related monomer, methallyl acid maleate, has been successfully produced in an aqueous suspension, yielding the polymer as a fine, white powder. google.com This demonstrates the feasibility of suspension techniques for producing polymers containing maleic acid monoesters.

The kinetics of the polymerization of this compound are significantly influenced by various reaction conditions.

Temperature: Increasing the reaction temperature generally increases the rate of both initiator decomposition and chain propagation. However, excessively high temperatures can also increase the rate of side reactions and may affect the final polymer's properties. For the related isomerization of maleic acid to fumaric acid, an increase in temperature accelerates the reaction rate. nih.gov In the polymerization of methallyl acid maleate, heating to 90°C with a benzoyl peroxide catalyst initiates a vigorous reaction where the temperature rises rapidly. google.com

Initiator Concentration: The concentration of the free-radical initiator directly affects the polymerization rate. A higher initiator concentration leads to a greater number of free radicals, which in turn increases the rate of polymerization. However, this can also lead to the formation of lower molecular weight polymers due to a higher rate of termination.

Monomer Concentration: The rate of polymerization is also dependent on the monomer concentration. In solution polymerization, for instance, the reaction rate will vary with the concentration of the monomer in the solvent.

| Parameter | Effect on Polymerization | Research Finding Context |

| Temperature | Higher temperature increases reaction rate. | A vigorous, rapid reaction was observed at 90°C for methallyl acid maleate polymerization. google.com |

| Catalyst | Presence and amount of catalyst control the reaction. | Uncontrolled heating and catalyst amounts can lead to almost explosive polymerization for methallyl acid maleate. google.com |

| Solvent | Can influence polymer precipitation and reaction medium. | Polymerization of methallyl acid maleate in ethylene (B1197577) dichloride resulted in the polymer precipitating as a white powder. google.com |

Copolymerization Studies

This compound readily participates in copolymerization with a variety of other monomers. Its electron-accepting nature makes it an excellent partner for electron-donating monomers, often leading to copolymers with an alternating or statistical structure.

The copolymerization of styrene, an electron-donating monomer, with maleic acid derivatives is extensively studied. researchgate.netnih.gov This reaction can be carried out via free-radical polymerization to produce poly(styrene-co-maleic acid), partial isobutyl ester. sigmaaldrich.com These copolymers combine the hydrophobicity of styrene with the hydrophilicity and reactivity of the maleic acid moieties.

The resulting copolymers, often referred to as SMA copolymers, have a wide range of industrial applications, from engineering plastics to dispersing agents. nih.govtue.nl The properties of the final copolymer depend on the ratio of the two monomers in the polymer backbone. For instance, a commercially available poly(styrene-co-maleic acid), partial isobutyl ester has an average molecular weight (Mv) of approximately 65,000 and is soluble in aqueous bases, alcohols, ketones, and ethyl acetate. sigmaaldrich.com

An example from related systems shows a mixture of a maleic acid monoester (methallyl acid maleate), styrene, and benzoyl peroxide in benzene, when heated, forms a hard, tough, transparent solid copolymer that is insoluble in common organic solvents. google.com

| Copolymer System | Initiator | Solvent | Reaction Conditions | Resulting Polymer Properties |

| Methallyl acid maleate & Styrene | Benzoyl Peroxide | Benzene | Heated to 90-95°C for 2 hours | Transparent, colorless, hard, tough solid; insoluble in benzene, acetone, ethylene dichloride, and alcohol. google.com |

| Styrene & Maleic Anhydride | Azobisisobutyronitrile / Benzoyl Peroxide | Tetrahydrofuran | N/A | Copolymers with monomodal molecular weight distribution. researchgate.net |

Maleic acid derivatives are also copolymerized with vinyl acetate and other vinyl monomers. The copolymerization of maleic anhydride with vinyl acetate can be challenging, as the resulting copolymer may precipitate from the reaction solvent, a phenomenon known as "plating out". google.com Stabilizing agents are sometimes added to prevent this. google.com The resulting maleic acid-vinyl acetate copolymers have been studied for their thermal stability in aqueous solutions. researchgate.net

Copolymerization is not limited to vinyl acetate. Maleic anhydride has been successfully copolymerized with vinyl isobutyl ether using an organic peroxide catalyst in a solvent like acetone. google.com This indicates that this compound would likely copolymerize with a range of vinyl ethers and other related vinyl monomers. These reactions are typically initiated by free radicals and can produce polymers with varying compositions and properties depending on the specific vinyl monomer used.

| Copolymer System | Initiator | Solvent | Key Observation |

| Maleic Anhydride & Vinyl Acetate | Azobisisobutyronitrile | Toluene | Copolymer "plates out" on reactor surfaces without a stabilizing agent. google.com |

| Maleic Anhydride & Vinyl Isobutyl Ether | Organic Peroxide (e.g., Lauroyl Peroxide) | Acetone | Produces a copolymer with desirable viscosity properties when the maleic anhydride is pure. google.com |

Copolymerization with N-substituted Acrylamides and (Meth)acrylates

The copolymerization of maleic anhydride, the precursor to maleic acid esters, with (meth)acrylates and N-substituted acrylamides is a well-established method for synthesizing functional polymers. Free radical polymerization is a common technique used for this purpose. For instance, maleic anhydride (MAN) has been successfully copolymerized with various acrylate and methacrylate monomers, including methyl methacrylate, ethyl methacrylate, methyl acrylate, ethyl acrylate, and butyl acrylate, using initiators like azobis(isobutyronitrile) (AIBN) in solvents such as ethyl acetate. ajchem-a.comajchem-a.com However, the copolymerization of maleic acid anhydride with (meth)acrylic acid and its derivatives can be challenging. google.com

The composition of the resulting copolymers is not always a 1:1 molar ratio. The radical copolymerization of maleic anhydride with methyl methacrylate, for example, often yields copolymers that deviate from a 1:1 composition, indicating that a charge transfer complex between the monomers is less involved. lew.ro

Copolymerization with N-substituted acrylamides has also been explored. The reaction between N-tert-butylacrylamide (NTBA) and maleic anhydride in a p-dioxane solution demonstrates a tendency toward alternating copolymerization, particularly at NTBA concentrations of 50 mol% or less in the monomer feed. researchgate.net This behavior is attributed to the formation of hydrogen bonds between the carbonyl group of the anhydride and the NH group of the amide during the chain growth reaction. researchgate.net Furthermore, block copolymers of styrene-maleic acid with acrylamide or N,N-dimethylacrylamide have been synthesized, showcasing the versatility of these monomers in creating complex polymer architectures. aston.ac.uk

Table 1: Examples of Maleic Anhydride Copolymerization with (Meth)acrylates and Acrylamides

| Comonomer | Initiator | Solvent | Polymerization Type | Resulting Copolymer | Reference |

|---|---|---|---|---|---|

| Methyl Methacrylate (MMA) | AIBN | Ethyl Acetate | Free Radical | Poly(MAN-co-MMA) | ajchem-a.com |

| Ethyl Methacrylate (EMA) | AIBN | Ethyl Acetate | Free Radical | Poly(MAN-co-EMA) | ajchem-a.com |

| Butyl Acrylate (BA) | AIBN | Ethyl Acetate | Free Radical | Poly(MAN-co-BA) | ajchem-a.com |

| N-tert-butylacrylamide (NTBA) | AIBN | p-Dioxane | Free Radical | Poly(NTBA-co-MA) | researchgate.net |

| Acrylamide (AM) | UV Irradiation | Tetrahydrofuran (THF) | Photopolymerization | SMAnh-b-AM | aston.ac.uk |

Copolymerization with Methyl Vinyl Ether and Anhydride Derivatives

This compound and its related monoalkyl esters readily copolymerize with alkyl vinyl ethers, most notably methyl vinyl ether (MVE). This reaction leads to the formation of copolymers with a range of applications. The resulting products, such as Poly(methyl vinyl ether/maleic acid), monobutyl ester and Poly(methyl vinyl ether/maleic acid), monoisopropyl ester, are recognized compounds in polymer science. alfa-chemistry.comfederalregister.gov These copolymers are often produced through the interpolymerization of maleic anhydride and the corresponding alkyl vinyl ether, followed by esterification or hydrolysis. google.com The process typically involves heating the monomers in an organic solvent with a peroxide catalyst. google.com The resulting polymer, such as methyl vinyl ether-monobutyl maleate copolymer, is a key ingredient in various formulations. echemi.com

Terpolymer and Tetrapolymer Systems

The versatility of maleic acid and its derivatives extends to the synthesis of more complex polymer systems, including terpolymers and tetrapolymers. A notable example is the terpolymer of maleic acid (MAA), maleic anhydride (MAN), and an alkyl vinyl ether (AVE) like methyl vinyl ether. google.comwipo.int Such terpolymers can be synthesized by the partial cyclization of a maleic acid/alkyl vinyl ether copolymer. google.comwipo.int

Terpolymers incorporating maleic anhydride with other monomers like styrene and methyl methacrylate have also been synthesized and subsequently modified. researchgate.net For instance, the anhydride units in a maleic anhydride-styrene-methyl methacrylate terpolymer can be reacted with various alcohols to produce ester derivatives. researchgate.net

Furthermore, even more complex tetrapolymer systems have been developed. One such example is the poly(styrene-co-maleic acid), partial isobutyl/methyl mixed ester, which is a tetrapolymer of styrene, monoisobutyl maleate, monomethyl maleate, and maleic anhydride. chemicalbook.com These complex systems allow for the fine-tuning of polymer properties for specialized applications.

Table 2: Examples of Terpolymer and Tetrapolymer Systems

| Polymer System | Monomer 1 | Monomer 2 | Monomer 3 | Monomer 4 | Reference |

|---|---|---|---|---|---|

| Terpolymer | Maleic Acid (MAA) | Maleic Anhydride (MAN) | Alkyl Vinyl Ether (AVE) | - | google.comwipo.int |

| Terpolymer | Maleic Anhydride (MA) | Styrene (S) | Methyl Methacrylate (MMA) | - | researchgate.net |

| Tetrapolymer | Styrene | Monoisobutyl Maleate | Monomethyl Maleate | Maleic Anhydride | chemicalbook.com |

Monomer Sequence Distribution in Copolymers

The arrangement of monomer units within a polymer chain, known as the monomer sequence distribution, is critical to the final properties of the material. In copolymers involving maleic anhydride or its derivatives, the sequence distribution can range from random to strictly alternating.

A strong tendency toward an alternating structure is often observed, particularly with comonomers that can form a charge-transfer complex with maleic anhydride. For example, the free radical copolymerization of maleic anhydride with olefins like 4-methyl-1-pentene or with styrene typically results in alternating copolymers. core.ac.ukmdpi.com Similarly, the copolymerization with N-tert-butylacrylamide shows a tendency towards alternation due to hydrogen bonding effects. researchgate.net

In contrast, copolymerization with other monomers, such as methyl methacrylate, often leads to a more random distribution where the monomer composition in the polymer chain deviates from a 1:1 molar ratio. lew.ro This indicates that the relative reactivities of the monomers and growing polymer chains, rather than a charge-transfer complex, dictate the final sequence distribution.

Design and Synthesis of Functional Polymers

Polyelectrolyte Formation

Polymers containing maleic acid units are precursors to polyelectrolytes, which are polymers whose repeating units bear an electrolyte group. Copolymers synthesized with maleic anhydride can be hydrolyzed in water to yield carboxylic polyelectrolytes. lew.ro The behavior of these polyelectrolytes in aqueous solutions is dominated by electrostatic interactions between the charged polymer chains (polyions) and counterions. lew.ro

The structural characteristics of these maleic acid copolymers, such as the presence of two adjacent carboxylic groups on each maleic unit and the hydrophilic or hydrophobic nature of the comonomer, influence their properties. lew.ro These features lead to specific behaviors, including a two-step dissociation of the carboxylic acid protons and distinct conformational transitions in response to changes in pH. lew.ro These properties make them useful as scaling inhibitors, detergent builders, and dispersants for inorganic pigments. google.com

pH-Responsive Polymer Systems

The carboxylic acid groups inherent in polymers derived from this compound provide a mechanism for creating pH-responsive, or "smart," polymer systems. nih.gov These materials can undergo significant changes in their physical or chemical properties in response to variations in the pH of their surrounding environment. rsc.org

This responsiveness is rooted in the ionization of the carboxyl groups (–COOH). At low pH, the groups are protonated and largely uncharged. As the pH increases, the carboxyl groups deprotonate to form carboxylate anions (–COO⁻). The resulting electrostatic repulsion between these negatively charged groups along the polymer backbone causes the polymer network to expand or swell. nih.gov This phenomenon is the basis for pH-sensitive superabsorbent hydrogels. For example, a superabsorbent polymer synthesized from acrylic acid, acrylamide, and maleic acid demonstrated a significant increase in water absorbency as the pH increased, reaching a maximum at pH 6. nih.gov

This pH-dependent behavior can be tailored to design materials for specific applications. For instance, pH-responsive degradation has been observed in co-polyesters containing malic acid, where the material remains stable in acidic conditions but degrades steadily at a pH greater than 7.0. researchgate.net Similarly, maleic acid amide derivatives have been synthesized to create pH-sensitive biomaterials with controlled degradation kinetics for drug delivery applications. nih.gov The ability to control swelling, conformation, or degradation with pH makes these polymers highly valuable for advanced applications. researchgate.net

Table 3: pH-Dependent Swelling of a Maleic Acid-Containing Superabsorbent Polymer

| pH Value | Water Absorbency (g/g) | Primary State of Carboxyl Groups | Dominant Interaction |

|---|---|---|---|

| Acidic (e.g., < 4) | Low | Protonated (–COOH) | Hydrogen Bonding |

| Neutral (e.g., 6-7) | High | Deprotonated (–COO⁻) | Electrostatic Repulsion |

| Basic (e.g., > 8) | Decreased | Non-ionized forms | Hydrogen Bonding between acid and amide groups |

(Data synthesized from findings presented in nih.gov)

Applications in Advanced Materials Development

The specific chemical characteristics of monoisobutyl maleate make it a valuable component in the formulation of various advanced materials. Its ability to enhance adhesion, facilitate crosslinking, and modify polymer properties is leveraged in resins, coatings, adhesives, and films.

Resins and Coatings Engineering

In the field of resins and coatings, monoisobutyl maleate is used as a functional monomer to produce aqueous polymer dispersions for protective and decorative purposes. google.com Copolymers incorporating monobutyl maleate, often with styrene and other esters like dibutyl maleate, are synthesized via emulsion polymerization. google.com

The inclusion of the monoisobutyl maleate monomer provides several key benefits to the final coating:

Adhesion Promotion: The pendant carboxylic acid group significantly enhances the adhesion of the coating to various substrates, especially polar surfaces like metal, wood, and building materials. This is due to the formation of strong hydrogen bonds or direct chemical reactions with the substrate surface.

Crosslinking Capability: As discussed, the acid functionality provides a reactive site for crosslinking, which improves the durability, chemical resistance, and hardness of the cured coating.

Emulsion Stability: The acidic groups, when partially or fully neutralized, can help to stabilize the polymer particles in an aqueous dispersion, reducing the need for external surfactants.

Maleic resins in general are known to contribute to fast-drying paint films, high hardness, good water resistance, and high gloss, properties that are critical in the coatings industry. epa.gov

| Property Enhanced by Monoisobutyl Maleate | Mechanism | Resulting Coating Characteristic |

| Adhesion | Carboxylic acid group forms hydrogen bonds or reacts with polar substrates. | Improved bonding to wood, metal, and construction materials. |

| Durability | Carboxylic acid group acts as a site for crosslinking reactions. | Increased hardness, abrasion resistance, and chemical resistance. |

| Gloss | Contributes to the overall properties of the maleic resin system. | High-quality, aesthetically pleasing finish. |

| Dispersion Stability | Neutralized acid groups can aid in stabilizing polymer latex particles. | Stable aqueous formulations for water-borne coatings. |

Adhesives and Binding Agents

The same properties that make monoisobutyl maleate valuable in coatings also apply to its use in adhesives and binding agents. The performance of an adhesive relies on a balance of adhesion (sticking to a surface) and cohesion (internal strength).

Copolymers containing maleic acid functionality, derived from either the hydrolysis of maleic anhydride or the direct polymerization of a monoester like monoisobutyl maleate, are used in pressure-sensitive adhesives. google.com The presence of the carboxylic acid groups is critical for improving both adhesion and cohesion. google.com The polar acid groups provide strong interfacial bonding to a wide range of surfaces. Furthermore, these groups can form strong intermolecular hydrogen bonds between polymer chains, increasing the cohesive strength of the adhesive film. This prevents adhesive failure under stress.

The isobutyl group also plays a role by influencing the viscoelastic properties of the adhesive polymer, helping to control its tackiness and peel strength. By carefully selecting comonomers and the concentration of monoisobutyl maleate, formulators can design adhesives for specific applications, ranging from removable labels to permanent bonding agents.

Film-Forming Agents

Copolymers derived from maleic acid monoesters are effective film-forming agents. google.com A film former is a polymer that, upon drying from a solution or dispersion, leaves a continuous, cohesive film on a substrate. This property is essential in applications such as coatings, inks, and personal care products like hairspray.

The isobutyl ester group , being moderately bulky and hydrophobic, can increase the flexibility of the polymer backbone and improve the water resistance of the film.

The carboxylic acid group can be neutralized to varying degrees. This control over the polymer's ionization state allows for the tuning of properties such as solubility, viscosity in solution, and the film's sensitivity to water or humidity. nih.gov

For example, in cosmetic applications, copolymers of maleic acid derivatives and vinyl ethers are used as film-forming resins in hair styling products. google.com They provide a stiff hold that can be washed out with water. The specific balance of hydrophobic (isobutyl group) and hydrophilic (acid group) components is key to achieving the desired performance characteristics.

Enhancement of Polymer Properties (e.g., hydrolytic stability, material performance)

Incorporating monoisobutyl maleate as a comonomer is a strategic method for the functionalization of polymers, leading to significant enhancements in material performance.

Material Performance: The primary role of monoisobutyl maleate is to introduce functional carboxylic acid groups onto a polymer backbone, which fundamentally improves material performance in several ways:

Reactive Handle: The acid group is a versatile reactive site for creating crosslinked thermosets or for grafting other molecules to the polymer backbone, thereby creating high-performance engineering materials. researchgate.net

Improved Compatibility: In polymer blends and composites, the polar carboxylic acid group can improve interfacial adhesion and compatibility between dissimilar materials, such as a non-polar polyolefin and a polar filler.

Modified Thermal Properties: The introduction of the bulky isobutyl group and the polar carboxylic acid group affects inter-chain interactions, which can alter the polymer's glass transition temperature (Tg) and thermal degradation profile. researchgate.net

Accelerated Curing: Studies on similar systems have shown that the presence of maleate groups can significantly accelerate the crosslinking rate of oligomers, leading to faster processing times in coatings and composites. researchgate.net

The following table summarizes research findings on the enhancement of polymer properties through the incorporation of maleate functionalities.

| Research Finding | Polymer System | Enhancement Achieved | Reference |

| Copolymers for aqueous dispersions | Styrene / Dibutyl Maleate / Monobutyl Maleate | Used for protective and decorative coatings with good adhesion. | google.com |

| Hydrolysis of anhydride copolymers | Maleic Anhydride Copolymers | Conversion to acid form improves adhesion and cohesion in pressure-sensitive adhesives. | google.com |

| Maleated oligomers | Poly(3,4-epoxy-1-butene) | Quantitative maleation significantly increased the crosslinking rate in thin films. | researchgate.net |

| Swelling of copolymer films | Maleic Anhydride Copolymers | Swelling and reactivity under physiological conditions are controlled by the comonomer and pH, allowing for bio-functionalization. | nih.govresearchgate.net |

Analytical and Spectroscopic Characterization Methodologies for Maleic Acid, Monoisobutyl Ester and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone for separating and analyzing mixtures. For monoisobutyl maleate (B1232345) and its derivatives, various chromatographic methods are indispensable for assessing purity, quantifying components, and determining the molecular characteristics of resulting polymers.

Gas chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds like Maleic Acid, Monoisobutyl Ester. It is particularly useful for monitoring the progress of the esterification reaction between maleic anhydride (B1165640) and isobutanol. By taking aliquots from the reaction mixture over time, GC analysis can quantify the consumption of reactants and the formation of the desired monoisobutyl maleate product, as well as any byproducts such as the diester (diisobutyl maleate).

The method typically involves injecting a small sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of components between the two phases. Compounds with higher volatility and lower affinity for the stationary phase elute faster. A detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for quantification and identification. For monoisobutyl maleate, a GC-MS method would provide definitive identification of peaks based on their mass spectra. While direct GC analysis of monoisobutyl maleate is feasible, derivatization is sometimes employed for related polar metabolites to improve thermal stability and peak shape. frontiersin.orgnih.gov The choice of column is critical; for phthalate (B1215562) analysis, which shares structural similarities, columns like the Rtx-440 and Rxi-XLB have shown excellent resolution. restek.comgcms.cz

Table 1: Typical GC-MS Parameters for Analysis of Related Monoalkyl Esters

| Parameter | Value |

|---|---|

| Column | Rtx-440 or Rxi-XLB (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium nih.gov |

| Injection Mode | Splitless nih.gov |

| Injector Temperature | ~190°C - 250°C nih.gov |

| Oven Program | Temperature gradient, e.g., 60°C hold for 2 min, ramp to 300°C at 10°C/min |

| Detector | Mass Spectrometer (MS) restek.com |

| MS Ionization | Electron Ionization (EI) |

This table presents a generalized set of parameters based on methods for similar compounds. Actual conditions would require optimization for monoisobutyl maleate.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of non-volatile or thermally labile compounds. It is well-suited for the analysis of this compound, particularly in complex matrices or for quantifying residual maleic acid. sielc.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. chromforum.orggovst.edu

For quantitative analysis, a UV detector is commonly employed, as the carbon-carbon double bond and carbonyl groups in monoisobutyl maleate provide UV absorbance. govst.edu The separation of maleic acid, its monoester, and diester can be readily achieved by adjusting the mobile phase composition. chromforum.org Care must be taken with the mobile phase, as using an alcohol like methanol could potentially lead to transesterification or further esterification of residual maleic acid on the column, although this is generally a slow process under analytical conditions. chromforum.org

Table 2: Example HPLC Conditions for Maleic Acid Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | BIST™ A+ Cation-Exchange or standard C18 | sielc.com |

| Mobile Phase | Acetonitrile/Buffer mixture (e.g., 70% MeCN, 10 mM TMDAP Phosphate pH 4.0) | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | UV at 200 nm | sielc.com |

These conditions are for maleic acid and related organic acids; optimization for monoisobutyl maleate would be required.

When this compound is polymerized or copolymerized (often starting from maleic anhydride), Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the essential technique for determining the molecular weight distribution of the resulting polymer. youtube.com SEC separates molecules based on their hydrodynamic volume in solution. youtube.com Larger polymer chains cannot enter the pores of the column's packing material as easily as smaller chains, and thus they travel a shorter path and elute first. youtube.com

Conventional SEC relies on calibration with polymer standards of known molecular weight, which can be inaccurate for copolymers. rsc.org To overcome this, SEC is often coupled with advanced detectors like Multi-Angle Light Scattering (MALS) and a differential refractive index (dRI) detector. rsc.orgamazonaws.com This SEC-MALS setup allows for the absolute determination of the weight-average molecular weight (Mw) without relying on column calibration. wyatt.com For copolymers, adding a UV detector to the system (SEC-MALS-dRI-UV) can also provide information on the copolymer composition across the molecular weight distribution, provided one of the comonomers has a UV chromophore. amazonaws.com

Vibrational Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a detailed fingerprint of the functional groups present. It is invaluable for confirming the identity of monoisobutyl maleate and for characterizing the structure of its polymers.

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and powerful tool for identifying the key functional groups within a molecule. For this compound, the IR spectrum provides definitive evidence of its synthesis from maleic anhydride and isobutanol. The disappearance of the characteristic C=O symmetric and asymmetric stretching bands of the anhydride (around 1850 and 1780 cm⁻¹) and the appearance of new, strong bands for the ester and carboxylic acid groups confirm the reaction's success. elsevierpure.com

In copolymers derived from monoisobutyl maleate, FTIR is used to confirm the incorporation of the monomer into the polymer backbone. researchgate.netresearchgate.net The spectrum of the polymer will show the characteristic absorption bands of the ester group, alongside bands from any comonomers.

Table 3: Key IR Absorption Bands for Monoisobutyl Maleate

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3300-2500 | O-H | Stretching (broad, from carboxylic acid) |

| ~2960-2870 | C-H | Stretching (from isobutyl group) ijcce.ac.ir |

| ~1720 | C=O | Stretching (from ester) ijcce.ac.irresearchgate.net |

| ~1700 | C=O | Stretching (from carboxylic acid) |

| ~1640 | C=C | Stretching (alkene) |

Values are approximate and can vary based on the sample state and molecular environment.

Raman spectroscopy is a complementary technique to IR spectroscopy. nih.gov It measures the inelastic scattering of monochromatic light, providing information about vibrational modes within a molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for analyzing the C=C double bond in the maleate backbone. chemicalbook.com The technique is often used for in-situ monitoring of polymerization reactions because water is a very weak Raman scatterer, allowing for analysis in aqueous or emulsion systems. nih.gov

By analyzing the Raman spectrum, one can confirm the molecular structure of monoisobutyl maleate and observe changes during polymerization, such as the consumption of the C=C double bond. The unique spectral signatures of the different components (monomer, polymer, salts) allow for quantitative monitoring of chemical transformations. nih.gov

Table 4: Characteristic Raman Shifts for Maleate and Related Structures

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| ~1640-1660 | C=C Stretching |

| ~1700-1730 | C=O Stretching (Ester/Acid) |

| ~1300-1450 | CH₂/CH₃ Bending |

This table is based on general spectral regions for maleate structures. Specific peak positions for monoisobutyl maleate would require experimental measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. uobasrah.edu.iq By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule. For this compound, NMR is indispensable for confirming the presence and arrangement of the isobutyl ester group and the maleic acid backbone.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. ubc.ca The spectrum for this compound is expected to show distinct signals for the protons of the isobutyl group and the olefinic protons of the maleate core.

The two olefinic protons on the cis-substituted double bond of the maleate moiety are chemically equivalent in a symmetric environment and would ideally appear as a singlet. nanalysis.com However, in the ester, the symmetry is broken, and they become chemically non-equivalent, giving rise to two distinct signals. These signals typically appear as doublets due to coupling with each other (vicinal coupling). The coupling constant for cis-protons across a double bond is typically in the range of 6-14 Hz. nanalysis.com

The isobutyl group will present a characteristic set of signals:

A doublet for the six methyl (CH₃) protons.

A multiplet (often a nonet) for the single methine (CH) proton, which is split by both the methyl and methylene (B1212753) protons.

A doublet for the two methylene (OCH₂) protons, which are coupled to the adjacent methine proton.

The acidic proton of the carboxylic acid group is often broad and its chemical shift can vary significantly depending on the solvent, concentration, and temperature. In deuterated solvents like D₂O, this proton will exchange and the signal may disappear. bipm.org

Table 1: Predicted ¹H NMR Spectral Data for this compound This data is predicted based on the structure and known values for similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Olefinic CH=CH | ~ 6.2 - 6.5 | Doublet (each) | ~ 12 |

| Carboxylic Acid OH | ~ 10 - 13 (variable, broad) | Singlet | - |

| Ester O-CH₂ | ~ 3.9 - 4.2 | Doublet | ~ 6.7 |

| Isobutyl CH | ~ 1.9 - 2.1 | Multiplet | ~ 6.7 |

| Isobutyl (CH₃)₂ | ~ 0.9 - 1.0 | Doublet | ~ 6.7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. chemicalbook.com Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The key expected signals are:

Two signals for the carbonyl carbons (one for the carboxylic acid and one for the ester) in the downfield region (typically 165-175 ppm).

Two signals for the olefinic carbons of the double bond (typically 128-135 ppm). bipm.org

Signals corresponding to the carbons of the isobutyl group: the O-CH₂ carbon (around 70-75 ppm), the CH carbon (around 27-30 ppm), and the two equivalent CH₃ carbons (around 18-20 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound This data is predicted based on the structure and known values for similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ester C=O | ~ 166 |

| Acid C=O | ~ 168 |

| Olefinic CH=CH | ~ 129, 132 |

| Ester O-CH₂ | ~ 72 |

| Isobutyl CH | ~ 28 |

| Isobutyl (CH₃)₂ | ~ 19 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the olefinic protons. It would also clearly map out the connectivity of the isobutyl group, showing correlations between the OCH₂ protons and the CH proton, and between the CH proton and the (CH₃)₂ protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would be used to definitively assign each carbon signal by linking it to its known proton signal. For example, the olefinic proton signals would correlate with the olefinic carbon signals, and the various isobutyl proton signals would correlate with their corresponding carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). columbia.edu This is particularly useful for connecting different parts of the molecule. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the OCH₂ protons of the isobutyl group to the ester carbonyl carbon.

Correlations from the olefinic protons to the carbonyl carbons and to the other olefinic carbon.

Correlations from the isobutyl CH and CH₂ protons to other carbons within the isobutyl group, confirming its structure. youtube.comcolumbia.edu

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns. wikipedia.org

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize molecules, often causing extensive fragmentation. libretexts.org This fragmentation can be highly useful for structure elucidation by creating a unique "fingerprint" for the molecule. wikipedia.org

For this compound (Molecular Weight: 172.18 g/mol ), the EI-MS spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 172, although it may be weak due to the molecule's instability under EI conditions. nih.gov

Common fragmentation pathways for esters include:

Loss of the alkoxy group: A peak corresponding to the loss of the isobutoxy radical (•OCH₂CH(CH₃)₂) would result in an acylium ion at m/z = 99.

Loss of the alkyl group: A peak resulting from the loss of the isobutyl radical (•CH₂CH(CH₃)₂) would be observed at m/z = 115.

McLafferty rearrangement: If applicable, this rearrangement can lead to characteristic fragment ions.

Fragmentation of the isobutyl chain, leading to the loss of propene (C₃H₆) to give a peak at m/z = 130, or the loss of a methyl radical (•CH₃). nih.gov

Table 3: Predicted Key Fragment Ions in the EI-MS of this compound This data is predicted based on known fragmentation patterns of similar esters.

| m/z | Predicted Ion/Fragment |

| 172 | [M]⁺˙ (Molecular Ion) |

| 115 | [M - C₄H₉]⁺ |

| 99 | [M - OC₄H₉]⁺ |

| 57 | [C₄H₉]⁺ (Isobutyl cation) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly useful for analyzing polar and thermally fragile molecules. youtube.com It typically produces intact molecular ions with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. nih.gov

For this compound, ESI-MS would be performed in either positive or negative ion mode.

Positive Ion Mode: The most likely ion to be observed would be the protonated molecule, [M+H]⁺, at an m/z of 173.1. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ (m/z = 195.1) or potassium [M+K]⁺ (m/z = 211.1), are also commonly observed.

Negative Ion Mode: Due to the presence of the acidic carboxylic acid group, the deprotonated molecule, [M-H]⁻, would be readily formed and observed at an m/z of 171.1.

Table 4: Predicted Ions in the ESI-MS of this compound

| Ionization Mode | Predicted Ion | Predicted m/z |

| Positive | [M+H]⁺ | 173.1 |

| Positive | [M+Na]⁺ | 195.1 |

| Negative | [M-H]⁻ | 171.1 |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for confirming the structure of this compound. The fragmentation pattern generated under electron impact (EI) ionization provides a molecular fingerprint, allowing for unambiguous identification. The fragmentation of esters is a well-understood process involving specific bond cleavages. libretexts.orgmiamioh.edu

In the mass spectrum of an ester, the molecular ion (M+) peak may be weak or absent. whitman.edu However, characteristic fragments arise from cleavages adjacent to the carbonyl group and rearrangements. libretexts.orgudel.edu For this compound, the analysis of these fragments is crucial for confirming both the maleate backbone and the isobutyl ester group.

Key fragmentation pathways for esters include:

Alpha-Cleavage: This involves the cleavage of the bond alpha to the carbonyl group. The most significant alpha-cleavage for esters is the loss of the alkoxy radical (-OR), leading to the formation of a resonance-stabilized acylium ion. whitman.edu

McLafferty Rearrangement: This rearrangement is common in esters that have a γ-hydrogen on the alkyl (acid) portion of the molecule and can also occur on the alkoxy side. miamioh.eduwhitman.edu

For this compound, the following fragments are predicted. The fragmentation pattern is influenced by both the dicarboxylic acid structure and the ester functional group. acs.orgresearchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 172 | [M]+ | Molecular Ion |

| 115 | [M - C4H9O]+ or [M - 57]+ | Alpha-cleavage: Loss of the isobutoxy radical. |

| 99 | [M - C4H9O2]+ | Loss of the isobutoxycarbonyl group. |

| 71 | [C4H9O]+ | Isobutoxy cation. |

| 57 | [C4H9]+ | Isobutyl cation. |

| 45 | [COOH]+ | Carboxyl group fragment, characteristic of carboxylic acids. miamioh.edu |

The presence of a peak at m/z 57 is highly indicative of the isobutyl group. The acylium ion resulting from the loss of the isobutoxy group (m/z 115) confirms the ester linkage. Further fragmentation of the maleic acid backbone can lead to losses of water (H₂O) and carbon dioxide (CO₂), which are characteristic fragmentation pathways for dicarboxylic acids. researchgate.net Analysis of these specific fragments allows for the comprehensive structural confirmation of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the analysis of compounds containing chromophores. It is particularly useful for quantitative analysis and for providing information about conjugated systems within a molecule.

The primary chromophore in this compound is the α,β-unsaturated carbonyl system (O=C-CH=CH-C=O). This conjugated system of pi electrons is responsible for absorbing ultraviolet radiation. The absorption is typically due to a π → π* electronic transition, which is characteristic of molecules with conjugated double bonds.

The UV spectrum of maleic acid in aqueous solutions shows strong absorption in the UV region. nih.gov Esterification of one of the carboxylic acid groups to form the monoisobutyl ester is expected to cause a slight bathochromic (red) shift in the wavelength of maximum absorbance (λmax) compared to the parent maleic acid. This shift occurs because the ester group is slightly more electron-donating than the carboxylic acid group, which affects the energy levels of the molecular orbitals involved in the electronic transition. The chromophore is essential for both qualitative detection and quantitative measurement. glsciences.com

UV-Vis spectroscopy provides a straightforward and robust method for the quantitative determination of this compound in solution. The technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The relationship is expressed as: A = εbc Where:

A is the absorbance (unitless)

ε (epsilon) is the molar absorptivity, a constant specific to the compound at a given wavelength (λmax) (in L mol⁻¹ cm⁻¹)

b is the path length of the cuvette (typically 1 cm)

c is the concentration of the compound (in mol L⁻¹)

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations of pure this compound at its λmax. The absorbance of an unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. This method is widely used for quality control and reaction monitoring. researchgate.net

Table 2: Example Calibration Data for Quantitative UV-Vis Analysis

| Standard Concentration (mg/L) | Absorbance at λmax |

| 5.0 | 0.152 |

| 10.0 | 0.305 |

| 20.0 | 0.610 |

| 40.0 | 1.218 |

| 50.0 | 1.525 |

Environmental Fate and Degradation Studies of Maleic Acid, Monoisobutyl Ester

Biodegradation Pathways and Mechanisms

The biological breakdown of maleic acid, monoisobutyl ester is a critical component of its environmental degradation profile. This process is largely driven by enzymatic activities of microorganisms present in soil and water.

Hydrolysis to Maleic Acid

A primary and crucial step in the biodegradation of maleic acid esters is their hydrolysis into maleic acid and the corresponding alcohol. industrialchemicals.gov.auindustrialchemicals.gov.au In the case of this compound, this initial transformation yields maleic acid and isobutanol. This reaction breaks the ester bond, a common metabolic pathway for ester-containing compounds in biological systems. Following absorption by microorganisms, it is anticipated that the systemic toxicity and further degradation are primarily driven by the resulting maleic acid. industrialchemicals.gov.auindustrialchemicals.gov.au This initial hydrolytic step is significant as it transforms the parent compound into substances that can be more readily assimilated into microbial metabolic pathways.

Microbial Degradation Processes

Following hydrolysis, the resulting maleic acid can be further mineralized by various microorganisms. nih.gov While specific studies on monoisobutyl maleate (B1232345) are limited, research on related diesters provides insight into the process. For instance, the common soil bacterium Rhodococcus rhodocrous has been shown to be capable of degrading maleate diesters. epa.gov The degradation of similar compounds, such as phthalic acid esters (PAEs), often involves the transformation of the initial acid (in that case, phthalic acid) into central intermediates like protocatechuic acid, which is then funneled into common metabolic pathways for complete mineralization. nih.govnih.gov It is plausible that the microbial degradation of maleic acid follows a similar pathway, where it is converted into intermediates of central metabolism, such as those in the Krebs cycle. The process relies on specific enzymes, like hydrolases and oxygenases, to break down the molecule. nih.gov

Influence of Alkyl Chain Length and Branching on Biodegradation Rates

The structure of the alkyl ester side chain plays a significant role in the rate of biodegradation. Studies on maleate diesters have demonstrated that branching in the alkyl chain can dramatically hinder degradation. epa.gov For example, di(2-ethylhexyl) maleate (DEHM), which has a branched side chain, showed almost no degradation by Rhodococcus rhodocrous, whereas maleates with linear (unbranched) alkyl chains exhibited acceptable rates of hydrolysis. epa.gov This suggests that the branched isobutyl group in monoisobutyl maleate may lead to a slower biodegradation rate compared to its linear isomer, mono-n-butyl maleate. The steric hindrance presented by the branched chain can impede the ability of microbial enzymes to access and cleave the ester bond.

However, the effect of alkyl chain length itself can be complex and does not always follow a simple trend. For instance, in a study on mono-alkyl phthalate (B1215562) esters, there was no clear relationship observed between the half-lives and increasing alkyl chain length. nih.gov Conversely, research on other compounds like N-alkylmorpholine derivatives has shown a distinct structure-activity relationship, where antibacterial effectiveness peaked at specific chain lengths (C12-C16). chemrxiv.org

Table 1: Effect of Branching on Maleate Diester Biodegradation

| Compound | Alkyl Chain Structure | Biodegradation by Rhodococcus rhodocrous |

|---|---|---|

| Di(2-ethylhexyl) maleate (DEHM) | Branched | Almost no degradation epa.gov |

Environmental Distribution and Persistence Models for this compound

The environmental fate of this compound is governed by its physicochemical properties, which influence its distribution among environmental compartments and its susceptibility to degradation processes. As a member of the short-chain maleic acid esters, its behavior can be predicted based on data for analogous compounds and general chemical principles.

Environmental Partitioning Behavior

The environmental distribution of a chemical is largely determined by its partitioning coefficients, which describe its tendency to move between air, water, soil, and biota. For this compound, key factors include its water solubility, vapor pressure, and its octanol-water partition coefficient (Kow).

This compound is a monoester of maleic acid with a carbon chain length of four, placing it in the category of short-chain maleic acid esters. These esters are expected to hydrolyze in aqueous environments to form maleic acid and the corresponding alcohol. As a monoester, it possesses a carboxylic acid group, which influences its partitioning behavior, particularly in relation to pH. The acidic pKa for short-chain maleic acid monoesters is estimated to be around 3. nih.gov This indicates that in most environmental waters (typically pH 6-9), the substance will exist predominantly in its ionized (anionic) form. This ionization increases its water solubility and reduces its tendency to partition into organic matter in soil and sediment or to bioaccumulate in organisms.

The octanol-water partition coefficient (Log Kow) is a critical parameter for predicting the distribution of a chemical. While specific experimental data for this compound is limited, data for its structural isomer, monobutyl maleate, can be used as a reliable analogue. The computed XLogP3-AA for monobutyl maleate is 1.1, suggesting a low potential for bioaccumulation. The Log Kow for short-chain maleic acid esters is generally expected to be low, though it increases with the length of the alcohol chain. nih.govhealth.state.mn.us

Fugacity-based models for the parent compound, maleic acid, suggest that it will primarily partition to water (59%) and soil (40.6%), with minimal distribution to air (0.3%) and sediment (0.02%). Given the properties of the monoisobutyl ester, a similar partitioning pattern is anticipated, with water and soil being the primary environmental sinks.

Table 1: Physicochemical Properties and Partitioning Indicators for this compound and Analogues

| Property | Value/Information | Implication for Environmental Partitioning | Source |

| Chemical Group | Short-chain maleic acid ester | Behavior is analogous to other C1-C4 maleic esters. | nih.gov |

| Log Kow (analogue: monobutyl maleate) | 1.1 (Computed) | Low potential for bioaccumulation in organisms. | |

| Acid Dissociation Constant (pKa) | ~3 (Estimated for monoesters) | Predominantly ionized in environmental waters, increasing water solubility and limiting adsorption to organic matter. | nih.govhealth.state.mn.us |

| Primary Degradation | Hydrolysis to maleic acid and isobutyl alcohol | Partitioning will also be influenced by the properties of its degradation products. | nih.gov |

| Predicted Distribution (based on maleic acid) | Water: 59%Soil: 40.6%Air: 0.3%Sediment: 0.02% | The compound is expected to be found primarily in aquatic and terrestrial compartments. |

Assessment of Environmental Persistence

The environmental persistence of this compound is determined by its susceptibility to biotic and abiotic degradation processes. The primary route of degradation for esters under aqueous conditions is hydrolysis. nih.gov

This compound is expected to hydrolyze to its constituent parts: maleic acid and isobutyl alcohol. nih.gov This reaction can be catalyzed by acids or bases and occurs in water, soil, and sediment. epa.gov The persistence of the parent ester is therefore expected to be low in most environmental compartments.

Maleic Acid: Is readily biodegradable under aerobic conditions in environments such as sewage sludge, soil, and water. Therefore, it is not considered to be persistent.

Isobutyl Alcohol (Isobutanol): This alcohol is also readily biodegradable under both aerobic and anaerobic conditions. nih.govepa.gov Studies have shown its degradation in activated sludge, and it is expected to degrade significantly in natural waters over a period of days to weeks. health.state.mn.usepa.govoecd.org It is not expected to persist in the environment.

Given that both primary degradation products are readily biodegradable, this compound is considered to have a low potential for environmental persistence. It is unlikely to remain in the environment for extended periods, and its potential for long-range transport is minimal.

Table 2: Environmental Persistence Profile of this compound

| Degradation Pathway | Description | Persistence Outcome | Source |

| Primary Degradation | |||

| Hydrolysis | The ester linkage is cleaved in the presence of water, forming maleic acid and isobutyl alcohol. This is the principal degradation mechanism. | Low persistence of the parent compound. | nih.gov |

| Secondary Degradation (of Hydrolysis Products) | |||

| Biodegradation of Maleic Acid | Rapidly biodegraded by microorganisms in soil and water. | Low persistence. | |

| Biodegradation of Isobutyl Alcohol | Readily biodegradable under both aerobic and anaerobic conditions in various environmental media. | Low persistence. | nih.govepa.govoecd.org |

| Overall Assessment | |||

| Environmental Persistence | The parent compound and its primary degradation products are all susceptible to rapid degradation. | Not expected to be persistent in the environment. | nih.govepa.gov |

Theoretical and Computational Investigations of Maleic Acid, Monoisobutyl Ester

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and predict various properties of molecules.

The electronic structure of a molecule dictates its chemical behavior. For Maleic Acid, Monoisobutyl Ester, quantum chemical calculations can elucidate the distribution of electrons, identify reactive sites, and predict its reactivity in various chemical transformations.

The presence of the carbon-carbon double bond, the carboxyl group, and the ester functionality creates a molecule with a rich electronic landscape. The double bond is an electron-rich region, making it susceptible to electrophilic attack. The carbonyl carbons of the ester and carboxylic acid groups are electrophilic, while the oxygen atoms are nucleophilic.

Computational methods like Density Functional Theory (DFT) can be used to calculate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the molecule's reactivity in pericyclic reactions, such as Diels-Alder reactions, where maleate (B1232345) derivatives are known to act as dienophiles. celanese.com

Table 1: Predicted Electronic Properties of this compound (Analogous Data)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 6.3 eV | Relates to the molecule's electronic stability and reactivity. |

| Dipole Moment | ~ 2.5 D | Influences intermolecular interactions and solubility. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the flexibility of the isobutyl group and the orientation of the carboxylic acid group can lead to various conformers with different energies.

Computational methods can be used to perform a systematic search for the most stable conformers in the gas phase or in different solvents. researchgate.net This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity. For maleic acid and its derivatives, a key conformational feature is the potential for an intramolecular hydrogen bond between the carboxylic acid proton and one of the carbonyl oxygens, which would lead to a more planar and rigid structure. wikipedia.org

A potential energy surface scan can be performed by systematically rotating the dihedral angles of the isobutyl group and the C-O bond of the carboxylic acid to identify the global minimum energy conformation and other low-energy conformers.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |

| Global Minimum (Intramolecular H-bond) | ~ 0° | 0.0 |

| Extended Conformer 1 | ~ 180° | 2.5 |

| Extended Conformer 2 | ~ 60° | 1.8 |

Note: This table presents hypothetical data to illustrate the concept of conformational analysis. The actual energy differences would need to be determined by specific quantum chemical calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal information about the dynamics and interactions of molecules over time.

In a condensed phase, such as a liquid or a solution, the behavior of this compound is governed by its interactions with surrounding molecules. MD simulations can be used to study these intermolecular interactions, including hydrogen bonding and van der Waals forces.

For instance, simulations of monoisobutyl maleate in water could reveal the structure of the solvation shell around the molecule and the dynamics of water molecules in its vicinity. This is particularly relevant for understanding its solubility and how it interacts with other molecules in an aqueous environment. The formation of dimers or larger aggregates through hydrogen bonding between the carboxylic acid groups can also be investigated. nih.gov

Maleic acid and its esters are used in the production of polymers. celanese.com If this compound were to be polymerized, MD simulations could be a valuable tool to understand the properties of the resulting polymer, poly(monoisobutyl maleate).

Simulations of a single polymer chain or a collection of chains can provide insights into:

Chain Flexibility: How the isobutyl side groups affect the stiffness of the polymer backbone.

Polymer Morphology: How the polymer chains pack together in the solid state, which influences the material's mechanical and thermal properties.

By analogy to studies on other poly(n-alkyl methacrylates), it can be inferred that the size and branching of the isobutyl group would influence the polymer's glass transition temperature and other dynamic properties. nih.gov

Docking Studies and Ligand Binding Simulations